3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE
Overview
Description
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes an oxazolidine ring, a hydroxy group, and a propanamide moiety
Preparation Methods
The synthesis of 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE typically involves multiple steps. One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction, followed by the introduction of the hydroxy and propanamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxy group may form hydrogen bonds with enzymes or receptors, while the oxazolidine ring can interact with other molecular structures. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE include:
4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: This compound has a similar hydroxy group and a complex ring structure.
(1S,2R,4S,7R)-7-((E)-5-Hydroxy-4-methylpent-3-en-1-yl)-1,7: This compound shares the hydroxy and methylpent-3-en-1-yl groups. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10(2)6-5-8-13(3)14(4,19)16(12(18)20-13)9-7-11(15)17/h6,19H,5,7-9H2,1-4H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYPXVIFYCQGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCC(=O)N)(C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134470 | |
Record name | 4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-3-oxazolidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696646-26-1 | |
Record name | 4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-3-oxazolidinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696646-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-3-oxazolidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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